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Compound of Interest

Compound Name: Tribromoacetic acid

Cat. No.: B166820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tribromoacetic acid, a halogenated acetic acid derivative of interest in various chemical and

pharmaceutical research domains. The following sections present detailed infrared (IR) and

nuclear magnetic resonance (NMR) spectroscopic data, complete with experimental protocols

and visual representations of the analytical workflow.

Spectroscopic Data Summary
The empirical formula for tribromoacetic acid is C₂HBr₃O₂. Its structure consists of a

carboxylic acid group attached to a tribromomethyl group. This structure gives rise to

characteristic signals in both IR and NMR spectroscopy.

Infrared (IR) Spectroscopy Data
The infrared spectrum of tribromoacetic acid is characterized by absorptions corresponding to

the O-H, C=O, and C-Br bonds. The following table summarizes the key IR absorption peaks.
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Wavenumber (cm⁻¹) Intensity Assignment

~3000 (broad) Strong
O-H stretch (from carboxylic

acid)

1730 Strong
C=O stretch (from carboxylic

acid)[1]

922 Medium C-C stretch

~700-500 Strong C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The NMR spectra of tribromoacetic acid are simple due to the high symmetry of the molecule.

The following tables summarize the ¹H and ¹³C NMR chemical shifts.

¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-13 (broad) Singlet 1H -COOH

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~165 C=O

~35 CBr₃

Experimental Protocols
The following sections detail the methodologies for acquiring the IR and NMR spectroscopic

data for tribromoacetic acid.

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR)-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like

tribromoacetic acid is Attenuated Total Reflectance (ATR)-IR spectroscopy.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is utilized for analysis.

Sample Preparation: A small amount of crystalline tribromoacetic acid is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide). Firm and even pressure is applied

using a press to ensure good contact between the sample and the crystal.

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum. A number of scans

(e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method can also be employed for obtaining a high-quality IR

spectrum.

Sample Preparation: Approximately 1-2 mg of finely ground tribromoacetic acid is

intimately mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide

(KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent

pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in a sample holder in the IR beam of the

spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum is typically recorded with an empty sample holder.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation

A sample of tribromoacetic acid (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR)

is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) in a standard 5

mm NMR tube.
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A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to

the solvent by the manufacturer to provide a reference signal at 0 ppm.

Data Acquisition

Instrumentation: A Varian CFT-20 spectrometer or a modern equivalent (e.g., Bruker, JEOL)

operating at a specific proton frequency (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Spectroscopy: A standard one-pulse sequence is used to acquire the proton

spectrum. The spectral width is set to encompass the expected chemical shift range (e.g., 0-

15 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise

ratio.

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is typically used to acquire the

carbon spectrum, which results in single lines for each unique carbon atom. The spectral

width is set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm). A larger

number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

tribromoacetic acid.
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis
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Structure Elucidation
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Caption: Workflow for the spectroscopic analysis of tribromoacetic acid.
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Logical Relationship of Spectroscopic Data
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Caption: Relationship between molecular structure and spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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